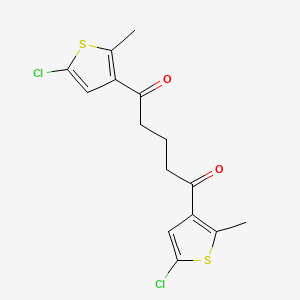

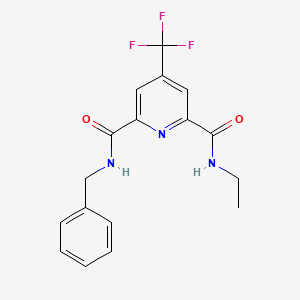

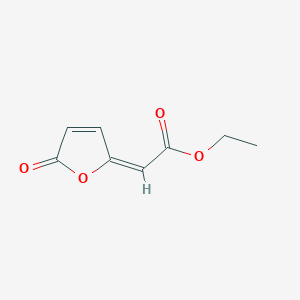

N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide” is a compound that has been studied for its potential anticancer activity . It is one of the novel anthranilate diamides derivatives that were designed and synthesized for evaluation of their in vitro anticancer activity .

Synthesis Analysis

The synthesis of this compound involves several steps. The reaction required thermal heating in dry dimethylformamide in the presence of a catalytic amount of triethylamine . More detailed information about the synthesis process is not available in the retrieved papers.Applications De Recherche Scientifique

Synthesis and Biological Activity

- Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, including compounds structurally related to N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, were synthesized using OxymaPure/N,N′-diisopropylcarbodimide coupling methodology. These compounds exhibited weak to moderate antibacterial and antifungal activities, particularly against Gram-negative bacteria and Candida albicans. One derivative showed notable antibacterial activity against Gram-positive bacteria, specifically S. aureus (Abd Alhameed et al., 2019).

Antimicrobial and Analgesic Properties

- Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, closely related to the queried compound, has shown promising anti-inflammatory and analgesic activities. These derivatives were identified as potential COX-1/COX-2 inhibitors, with some compounds exhibiting significant analgesic and anti-inflammatory effects, hinting at the therapeutic potential of similar structures (Abu‐Hashem et al., 2020).

Cytotoxicity and Anticancer Potential

- The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and subsequent derivatives demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research underscores the potential anticancer applications of compounds with structural elements similar to the queried compound, emphasizing the importance of synthetic methodology in the development of new therapeutic agents (Hassan et al., 2014).

Antiprotozoal Activity

- Investigations into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural motifs with the queried compound, have revealed strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum. Some of these compounds also demonstrated excellent in vivo activity in the trypanosomal STIB900 mouse model, highlighting the potential of similar structures for treating protozoal infections (Ismail et al., 2004).

Leukotriene B4 Inhibition and Cancer Cell Growth Inhibition

- A series of 2- and 3-(2-aminothiazol-4-yl)benzo[b]furan derivatives were synthesized and evaluated for their ability to inhibit leukotriene B4 and suppress the growth of human pancreatic cancer cells. Certain compounds demonstrated strong inhibition and selective activity, suggesting potential applications in treating inflammatory conditions and pancreatic cancer (Kuramoto et al., 2008).

Mécanisme D'action

The compound has been evaluated for its anticancer activity. The molecular docking study was performed for representative compounds against two targets, epidermal growth factor receptor (EGFR) and tubulin in colchicine binding site to assess their binding affinities in order to rationalize their anticancer activity in a qualitative way . The data obtained from the molecular modeling was correlated with that obtained from the biological screening .

Propriétés

IUPAC Name |

N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-24-14-6-4-12(5-7-14)10-19-16(22)9-13-11-26-18(20-13)21-17(23)15-3-2-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRAGJKMIOUTTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2760436.png)

![N-(3-chlorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2760439.png)

![1-(Chloromethyl)-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2760445.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2760447.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B2760449.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)